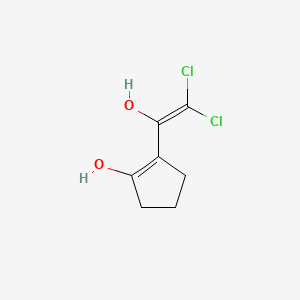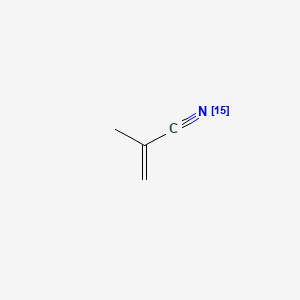
Roxatidine-d10 Hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Roxatidine-d10 Hemioxalate is an internal standard used for the quantification of roxatidine by GC- or LC-MS . It is a histamine H2 receptor antagonist and a major active metabolite of roxatidine acetate . Roxatidine reduces histamine-induced adenylate cyclase production in guinea pig parietal cells .
Molecular Structure Analysis
The molecular formula of Roxatidine-d10 Hemioxalate is C17H16D10N2O3 • 1/2C2H2O4 . The SMILES representation is OCC(NCCCOC1=CC=CC(CN2C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C2([2H])[2H])=C1)=O.OC(C(O)=O)=O .Physical And Chemical Properties Analysis
Roxatidine-d10 Hemioxalate is a solid substance . It is soluble in DMSO and water . The molecular weight is 361.5 .Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Roxatidine-d10 Hemioxalate involves the reaction of Roxatidine-d10 with oxalic acid to form Roxatidine-d10 Oxalate, which is then reacted with hydrochloric acid to form Roxatidine-d10 Hydrochloride. The final step involves the reaction of Roxatidine-d10 Hydrochloride with hemioxalate to form Roxatidine-d10 Hemioxalate.", "Starting Materials": ["Roxatidine-d10", "Oxalic acid", "Hydrochloric acid", "Hemioxalate"], "Reaction": ["Step 1: Roxatidine-d10 is reacted with oxalic acid in the presence of a suitable solvent to form Roxatidine-d10 Oxalate.", "Step 2: Roxatidine-d10 Oxalate is then reacted with hydrochloric acid in the presence of a suitable solvent to form Roxatidine-d10 Hydrochloride.", "Step 3: Roxatidine-d10 Hydrochloride is then reacted with hemioxalate in the presence of a suitable solvent to form Roxatidine-d10 Hemioxalate."] } | |
CAS RN |
1794756-35-6 |
Product Name |
Roxatidine-d10 Hemioxalate |
Molecular Formula |
C19H28N2O7 |
Molecular Weight |
406.501 |
IUPAC Name |
N-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propyl]-2-hydroxyacetamide;oxalic acid |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)/i1D2,2D2,3D2,9D2,10D2; |
InChI Key |
SRDQKICJPUSODU-WPDGUVEOSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O |
synonyms |
2-Hydroxy-N-[3-[3-(1-(piperidinyl-d10)methyl)phenoxy]propyl]acetamide Ethanedioate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



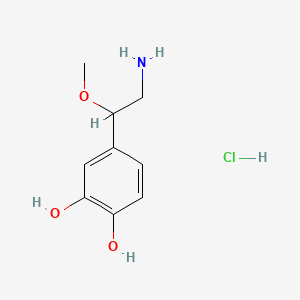
![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)
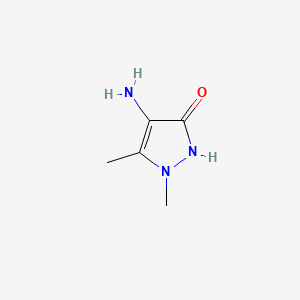
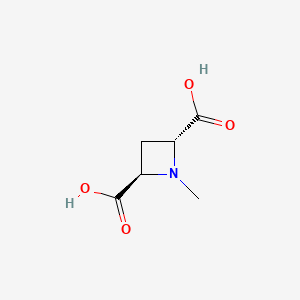
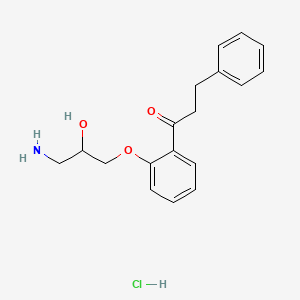

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)


![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)
